

Application Notes and Protocols for XT® POLYMER 375

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CP 375

Cat. No.: B15545673

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

XT® POLYMER 375 is an impact-modified acrylic-based multipolymer compound known for its excellent chemical resistance, good impact strength, and superior thermoformability.[1] It is a widely used material in the medical and pharmaceutical industries due to its resistance to EtO (ethylene oxide), gamma, and E-beam sterilization methods, as well as its resistance to PVC plasticizers.[1] These properties make it a suitable candidate for a variety of applications, including medical devices, pharmaceutical packaging, and laboratory equipment.[2][3] This document provides detailed application notes, experimental protocols, and key material data for researchers and professionals working with XT® POLYMER 375.

Material Properties

The following tables summarize the key physical, mechanical, thermal, and optical properties of XT® POLYMER 375. This data is essential for designing experiments and fabricating devices.

Table 1: Physical and Mechanical Properties of XT® POLYMER 375

Property	Test Method	Value
Specific Gravity	ASTM D792	1.11 g/cc
Water Absorption	ASTM D570	≤ 0.30 %
Linear Mold Shrinkage	ASTM D951	0.0040 - 0.0070 cm/cm
Hardness, Rockwell M	ASTM D785	45
Tensile Strength at Break	ASTM D638	48.3 MPa
Elongation at Break	ASTM D638	28 %
Tensile Modulus	ASTM D638	2.55 GPa
Flexural Strength	ASTM D790	75.8 MPa
Flexural Modulus	ASTM D790	2.41 GPa
Izod Impact, Notched	ASTM D256	1.07 J/cm
Data sourced from myChem. [1]		

Table 2: Thermal and Optical Properties of XT® POLYMER 375

Property	Test Method	Value
Vicat Softening Point	ASTM D1525	93 °C
Light Transmission	ASTM D1003	90 %
Haze	ASTM D1003	2.5 %
Melt Flow Rate (230°C/5.0 kg)	ASTM D1238	2.6 g/10 min
Data sourced from CYROLITE® and myChem. [1] [2]		

Applications in Research and Drug Development

XT® POLYMER 375's unique combination of properties makes it suitable for a range of applications in research and development.

- **Medical Devices:** The material's biocompatibility (meeting USP Class VI and ISO 10993-1 requirements for the colorless grade) and sterilizability make it ideal for IV accessories, blood handling devices, respiratory and ventilation equipment, and medical filter housings.[\[2\]](#)[\[4\]](#)
- **Pharmaceutical Packaging:** Its excellent chemical resistance and clarity are advantageous for rigid packaging for pharmaceuticals, ensuring drug stability and integrity.[\[2\]](#)[\[3\]](#)
- **Laboratory Equipment:** The polymer can be used to fabricate custom lab-on-a-chip devices, microfluidic components, and housings for diagnostic instruments due to its good moldability and optical properties.

Experimental Protocols

Protocol 1: Fabrication of a Microfluidic Device via Injection Molding

This protocol outlines the general steps for fabricating a microfluidic device using XT® POLYMER 375 with injection molding.

Materials:

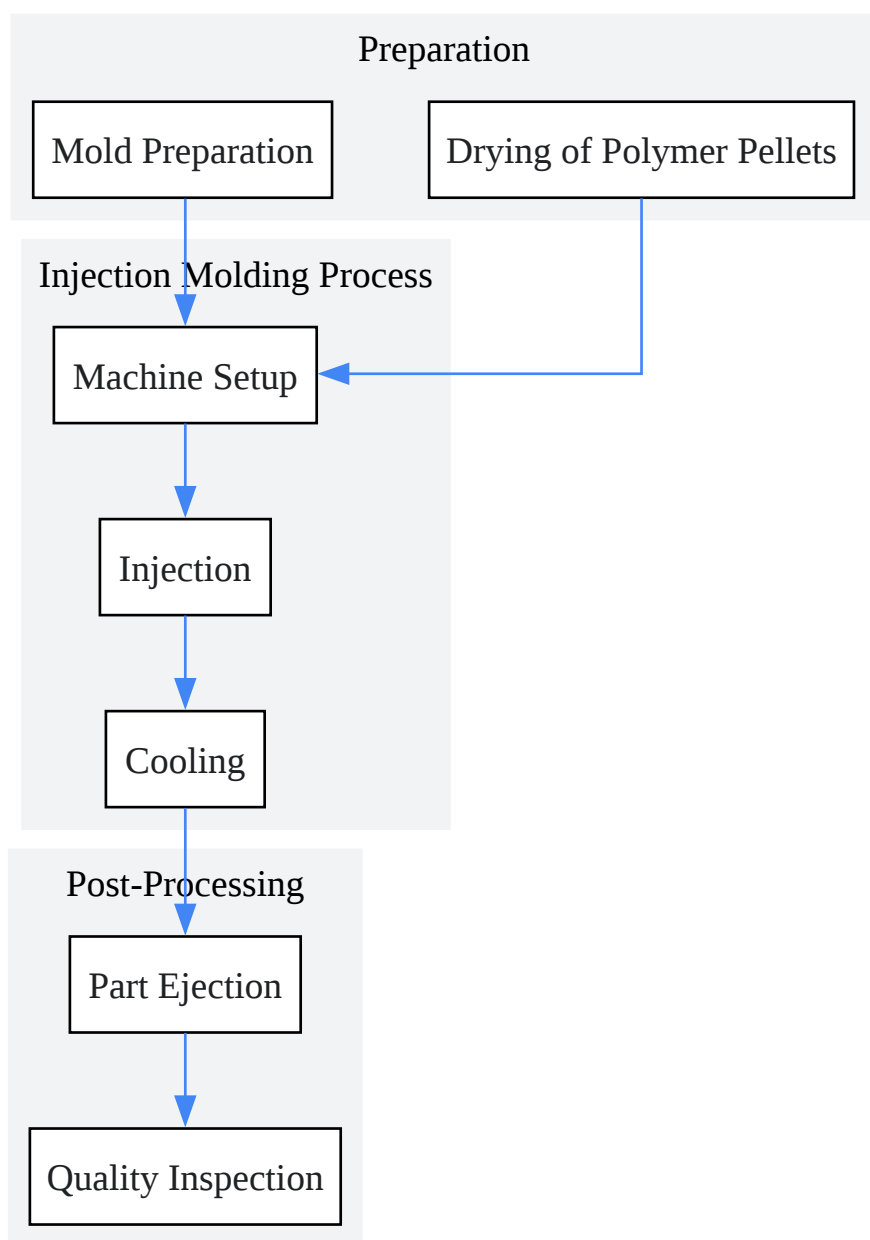
- XT® POLYMER 375 pellets
- Injection molding machine with a general-purpose screw
- Mold with desired microfluidic channel design
- Personal Protective Equipment (PPE)

Methodology:

- **Mold Preparation:** Ensure the mold is clean and free of any contaminants. For microfluidic applications, a high-precision mold is required.

- **Drying:** While not always necessary, drying the XT® POLYMER 375 pellets for 2-4 hours at 70-80°C can prevent surface defects in the final product.
- **Machine Setup:**
 - Set the barrel temperatures to a profile suitable for XT® POLYMER 375, typically ranging from 204°C to 246°C.^[1]
 - Set the mold temperature between 40°C and 70°C.
 - Use a moderate injection speed and a holding pressure sufficient to fill the micro-features of the mold.
- **Injection Molding:**
 - Feed the XT® POLYMER 375 pellets into the hopper.
 - Initiate the injection molding cycle. The polymer will be melted, injected into the mold, and then cooled to form the final part.
- **Part Ejection and Inspection:**
 - Once the cooling cycle is complete, the molded microfluidic device is ejected from the mold.
 - Inspect the device for any defects, such as incomplete filling of channels, flash, or warping.

Diagram: Injection Molding Workflow for Microfluidic Device Fabrication



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Caption: Workflow for fabricating a microfluidic device.

Protocol 2: Sterilization Compatibility Testing

This protocol describes a method to assess the impact of common sterilization techniques on the properties of XT® POLYMER 375.

Materials:

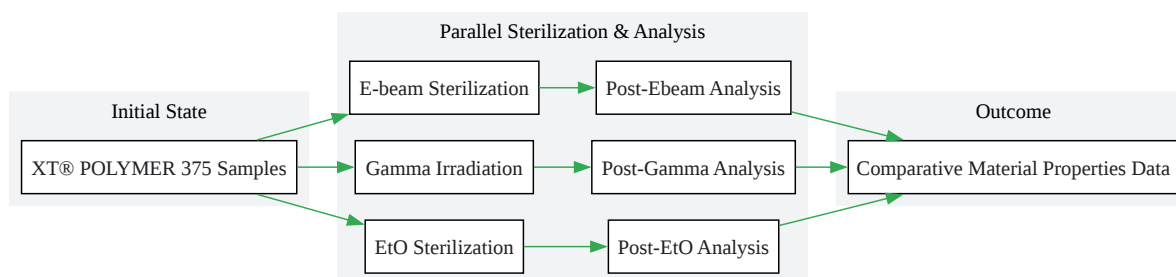
- Samples of XT® POLYMER 375 (e.g., molded test coupons)
- Ethylene Oxide (EtO) sterilizer
- Gamma irradiator
- E-beam source
- Spectrophotometer (for optical properties)
- Tensile testing machine (for mechanical properties)

Methodology:

- Baseline Characterization:
 - Measure the light transmission and haze of a set of control samples using a spectrophotometer.
 - Measure the tensile strength and elongation at break of another set of control samples using a tensile testing machine.
- Sterilization Exposure:
 - Divide the remaining samples into three groups.
 - Group A (EtO): Expose the samples to a standard EtO sterilization cycle.
 - Group B (Gamma): Expose the samples to a typical dose of gamma irradiation (e.g., 25-40 kGy).
 - Group C (E-beam): Expose the samples to a standard dose of E-beam radiation.
- Post-Sterilization Analysis:
 - After each sterilization method, repeat the optical and mechanical property measurements performed in the baseline characterization.
- Data Comparison:

- Compare the post-sterilization data with the baseline data to determine any changes in material properties. XT® POLYMER 375 is known to be resistant to these sterilization methods.[1]

Diagram: Sterilization Compatibility Testing Workflow



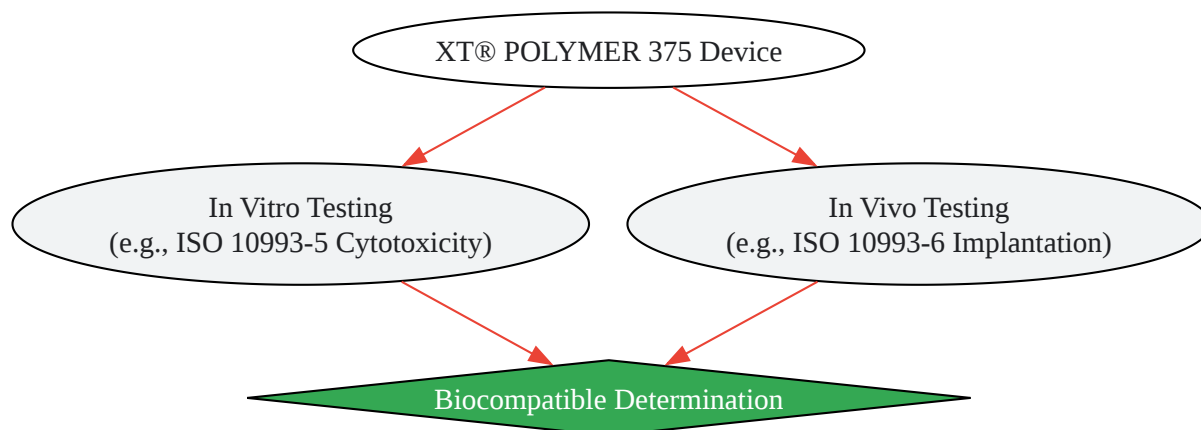
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Caption: Workflow for sterilization compatibility testing.

Signaling Pathways and Material Interaction

While XT® POLYMER 375 is an inert polymer, in drug delivery and medical device applications, understanding its surface interactions with biological systems is crucial. The following diagram illustrates a hypothetical logical relationship for assessing biocompatibility.

Diagram: Logical Relationship for Biocompatibility Assessment



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Caption: Logical flow for biocompatibility assessment.

Disclaimer: The experimental protocols provided are for informational purposes and should be adapted to specific research needs and safety guidelines. All listed technical data are typical values and do not constitute a materials specification.[2]

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